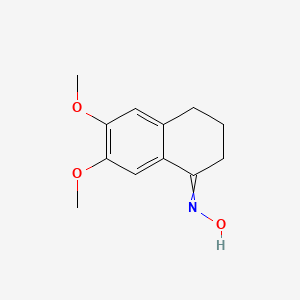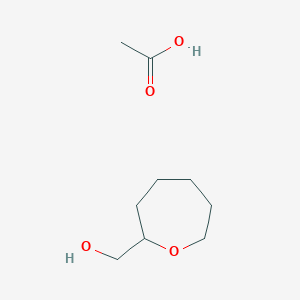
Acetic acid;oxepan-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;oxepan-2-ylmethanol is a compound that combines the properties of acetic acid and oxepan-2-ylmethanol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar Oxepan-2-ylmethanol is an organic compound containing an oxepane ring, which is a seven-membered ether ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;oxepan-2-ylmethanol can be achieved through the esterification of acetic acid with oxepan-2-ylmethanol. This reaction typically involves heating acetic acid and oxepan-2-ylmethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the ester. The reaction conditions may vary, but a common approach is to heat the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;oxepan-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;oxepan-2-ylmethanol depends on its chemical structure and the specific reactions it undergoes. The ester group can participate in hydrolysis reactions, leading to the release of acetic acid and oxepan-2-ylmethanol. The oxepane ring may interact with various molecular targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in various industries.
Oxepan-2-ylmethanol: An organic compound with a seven-membered ether ring.
Esters of acetic acid: Such as ethyl acetate and butyl acetate, which are commonly used as solvents and in the production of polymers.
Uniqueness
Acetic acid;oxepan-2-ylmethanol is unique due to the combination of the acetic acid moiety and the oxepane ring
Propriétés
Numéro CAS |
52426-81-0 |
|---|---|
Formule moléculaire |
C9H18O4 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
acetic acid;oxepan-2-ylmethanol |
InChI |
InChI=1S/C7H14O2.C2H4O2/c8-6-7-4-2-1-3-5-9-7;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4) |
Clé InChI |
CSXZQXQBGXOHSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCC(OCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



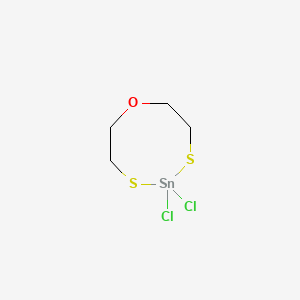

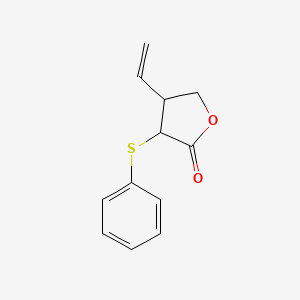
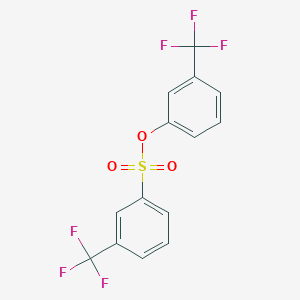
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
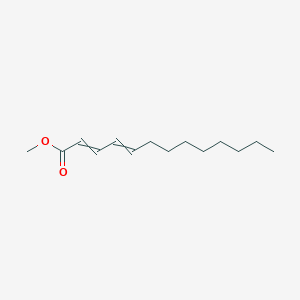
methanide](/img/structure/B14640717.png)
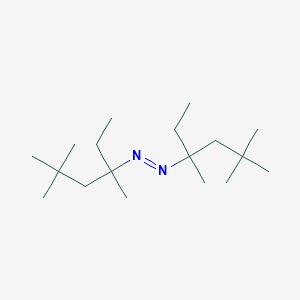

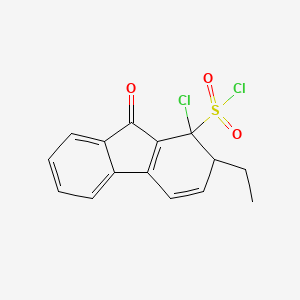
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
